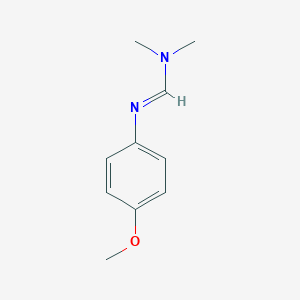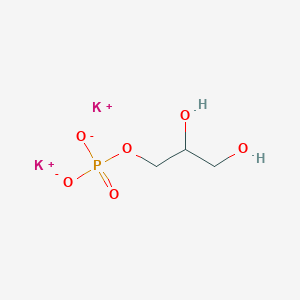
3-(1-Methylethoxy)-2-butenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylethoxy)-2-butenoic acid ethyl ester, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor and has been found to have a high affinity for this receptor. The compound has gained significant attention due to its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester involves the activation of the CB1 receptor. Once the compound binds to the receptor, it triggers a series of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical And Physiological Effects
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been found to have several biochemical and physiological effects. It has been shown to induce hypothermia, decrease locomotor activity, and increase food intake in animal models. The compound has also been found to have analgesic properties and has been used to treat pain in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(1-Methylethoxy)-2-butenoic acid ethyl ester in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of cannabinoids on this receptor. However, the compound has several limitations, including its potential toxicity and the lack of data on its long-term effects.
Future Directions
There are several future directions for the study of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester. One area of research is the development of new synthetic cannabinoids that have a higher affinity for the CB1 receptor. Another area of research is the investigation of the long-term effects of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester on the endocannabinoid system. Additionally, more studies are needed to determine the potential therapeutic uses of this compound.
Synthesis Methods
The synthesis of 3-(1-Methylethoxy)-2-butenoic acid ethyl ester is a complex process that involves the use of several reagents and solvents. The most common method of synthesis involves the condensation of 4-fluorobenzyl cyanide with 4-cyanobutanoic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-methylethoxy-2-chloroethane to form the final product, 3-(1-Methylethoxy)-2-butenoic acid ethyl ester.
Scientific Research Applications
3-(1-Methylethoxy)-2-butenoic acid ethyl ester has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the CB1 receptor and has been used to study the effects of cannabinoids on this receptor. The compound has also been used in studies to investigate the role of the endocannabinoid system in various physiological processes.
properties
CAS RN |
1540-21-2 |
|---|---|
Product Name |
3-(1-Methylethoxy)-2-butenoic acid ethyl ester |
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (Z)-3-propan-2-yloxybut-2-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-11-9(10)6-8(4)12-7(2)3/h6-7H,5H2,1-4H3/b8-6- |
InChI Key |
QWNZEPFCWKMYAS-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\OC(C)C |
SMILES |
CCOC(=O)C=C(C)OC(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)OC(C)C |
Other CAS RN |
1540-21-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















